molecular formula C4H2BrN3S B1518548 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1137142-58-5

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B1518548
CAS No.: 1137142-58-5
M. Wt: 204.05 g/mol
InChI Key: JFHCFWOCRFEOAG-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom attached to an imidazo[2,1-b][1,3,4]thiadiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzimidazole with bromine in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole has found applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3,4]thiadiazole

  • 2-Aminobenzimidazole

  • Other brominated heterocyclic compounds

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCFWOCRFEOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656275
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137142-58-5
Record name 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoimidazo[2,1-b][1,3,4]thiadiazole
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Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-5-bromo-1,3,4-thiadiazole (1.65 g, 9.15 mmol) in water (27 mL) was added a water solution of chloroacetaldehyde (50% wt, 1.7 mL). The mixture was stirred at reflux. After 10 hours, a second addition of chloroacetaldehyde (1.5 eq, 1.7 mL) was done and stirring was continued until disappearance of starting material (20 hours). After cooling, the reaction mixture was neutralized with sodium bicarbonate (sat. aq. solution) and extracted with dichloromethane (3×30 mL). The combined organic layers were dried over sodium sulphate and the solvent evaporated under vacuum. The crude product was triturated with diethyl ether to yield 2-bromo-imidazo[2,1-b][1,3,4]thiadiazole as a white solid. The mother liquor was purified by flash chromatography (Biotage™, ethyl acetate:hexane, 3:7 to 7:3) to yield another batch of compound (20% global yield) as a white solid.
Quantity
1.65 g
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reactant
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27 mL
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1.7 mL
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Synthesis routes and methods II

Procedure details

20 g of 5-bromo-[1,3,4]thiadiazol-2-ylamine were dissolved in 60 ml of n-butanol. 15 ml of chloroacetaldehyde (55% in water) were added to the solution. The mixture was heated for 3 h at 120° C. After cooling the reaction mixture was poured into a NaHCO3 solution. The mixture was extracted three times with ethylacetate and the organic phase dried with sodium sulphate and evaporated. The resulting material was purified via silica-gel column chromatography using a petroleum ether-ethylacetate gradient. 2.9 g yellow crystals of the desired product were obtained.
Quantity
20 g
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reactant
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60 mL
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solvent
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15 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-1,3,4-thiadiazol-2-amine (60 g, 0.33 mol) in H2O (1.5 L), a solution of chloroacetaldehyde (50% wt in water, 64.5 mL, 0.50 mol) was added, and the mixture was stirred at reflux temperature for 5 h. A second portion of chloroacetaldehyde (20.6 mL, 0.5 eq) was added, and stirring was continued overnight. The starting material had been consumed completely, and the reaction mixture was cooled to RT. The solid was removed by filtration and washed with water. The mother liquor was neutralized with a sat. aq. solution of NaHCO3 and extracted with DCM (2×1 L). The organic layers were washed with brine (2×600 mL), dried and evaporated in vacuo. The brown residue obtained was triturated with a mixture of MeOH and MTBE (1:1, 70 mL) to afford the desired product as a pale yellow solid. The mother liquors were purified by chromatography (SiO2, DCM) to yield some more product. Combined yield: 9.4 g (14%). MS (ESI+): m/z=204 [M+H]+; 1H-NMR(CDCl3): 7.36 (d, 1H); 7.56 (d, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
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Quantity
1.5 L
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solvent
Reaction Step One
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64.5 mL
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20.6 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
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Reactant of Route 6
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